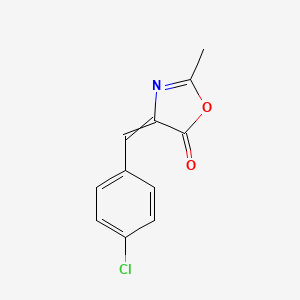

4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one

Description

4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one is a substituted oxazolone derivative characterized by a benzylidene moiety with a chlorine substituent at the para position and a methyl group at position 2 of the oxazolone ring. Oxazolones are five-membered heterocyclic compounds containing oxygen and nitrogen, with the C-2 and C-4 positions critical for modulating chemical reactivity and biological activity . This compound’s molecular formula is C₁₆H₁₀ClNO₂, with a molecular weight of 283.711 g/mol (average mass) and a monoisotopic mass of 283.040006 g/mol . Its stereochemistry is defined by the (4E)-configuration, as confirmed by X-ray crystallography and NMR studies in related benzylidene-oxazolones .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYIDAQFRYQRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=C(C=C2)Cl)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methyl-4H-oxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced oxazole products.

Substitution: The chloro group in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced oxazole compounds with hydrogenated benzylidene moiety.

Substitution: Substituted oxazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Oxazolone Derivatives

The table below compares 4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one with structurally analogous compounds:

Key Observations:

- Methoxy Derivatives : Methoxy groups (e.g., 4-OCH₃) introduce electron-donating effects, which may improve antioxidant activity .

Spectroscopic and Analytical Comparison

NMR and IR Spectroscopy

- Target Compound : The ¹H NMR spectrum shows a characteristic arylidene proton peak (~δ 7.2–7.5 ppm) and methyl group protons (~δ 2.3 ppm). The carbonyl (C=O) stretching vibration in IR appears near 1720 cm⁻¹ .

- Methoxy Analog : The methoxy group exhibits a singlet at δ 3.8–4.0 ppm in ¹H NMR, with a C=O stretch at 1715 cm⁻¹ due to electron-donating effects .

- Phenyl-Substituted Analog : Additional aromatic protons (δ 7.6–8.1 ppm) and a downfield-shifted C=O stretch (1730 cm⁻¹ ) are observed .

Mass Spectrometry

All derivatives show molecular ion peaks [M]⁺ in MS, with fragmentation patterns confirming substituent loss (e.g., Cl, OCH₃) .

Biological Activity

4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one is a synthetic organic compound belonging to the oxazole family. Its structure features a benzylidene group with a chlorine atom at the para position and a methyl group attached to the oxazole ring. This compound has gained attention in medicinal chemistry due to its notable biological activities, particularly its antimicrobial and potential anticancer properties.

The synthesis of 4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 2-methyl-4H-oxazol-5-one, often using sodium hydroxide or potassium carbonate as a base in solvents like ethanol or methanol under reflux conditions. This method highlights its accessibility for further biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties , effectively inhibiting various strains of bacteria and fungi. For example, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The Minimum Inhibitory Concentration (MIC) values for different microbial strains are summarized in Table 1.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 75 |

| Aspergillus niger | 60 |

These results underscore the compound's potential as an antimicrobial agent, which could be further explored for therapeutic applications.

Anticancer Potential

In addition to its antimicrobial activity, 4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one has shown promise in anticancer research . It is believed to inhibit enzymes involved in nucleic acid and protein synthesis, contributing to its potential efficacy against cancer cells. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, indicating a need for further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Interaction studies suggest that it may disrupt cellular processes by inhibiting key enzymes. For instance, it has been noted to interact with human acetylcholinesterase (hAChE), showing reversible inhibition that could be beneficial in cognitive enhancement contexts.

Case Studies

Several studies have explored the effects of 4-(4-Chloro-benzylidene)-2-methyl-4H-oxazol-5-one on cognitive functions. One study demonstrated that derivatives of this compound could significantly improve short-term memory in animal models, suggesting potential applications in treating cognitive disorders.

Example Study

A notable study evaluated the compound's ability to inhibit hAChE, revealing that it could enhance cognitive performance in mice subjected to memory tests. The results indicated that at concentrations of 5 μmol/kg, the compound improved performance metrics compared to controls, highlighting its potential as a therapeutic agent for cognitive enhancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.